(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid
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Overview
Description
“(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 249.98 . It has the IUPAC name 3-ethoxy-5-(trifluoromethoxy)phenylboronic acid . The InChI code for this compound is 1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10BF3O4 . The InChI key for this compound is CIBQUPSDYSPZER-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It appears as a white to light yellow powder or crystal .
Scientific Research Applications
Antibacterial Activity
Research on various (trifluoromethoxy)phenylboronic acids, including structural isomers, has demonstrated their potential in the field of antibacterial activity. These compounds have been evaluated for their physicochemical, structural, antimicrobial, and spectroscopic properties. Specifically, their antibacterial potency was assessed against Escherichia coli and Bacillus cereus, showing that the introduction of the -OCF3 group influences the acidity and, subsequently, the antibacterial activity. These findings suggest a promising avenue for the development of new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Synthesis
The (trifluoromethoxy)phenylboronic acids are also significant in organic synthesis, particularly as catalysts in reactions such as the hydroboration of imines. The presence of boronic acid facilitates metal-free hydroboration, showcasing its versatility and efficiency as a catalyst in synthesizing various organic compounds. This application underscores the compound's role in enhancing reaction conditions and broadening the scope of chemical transformations (Yin et al., 2017).
Protective Groups in Synthetic Chemistry
Furthermore, boronic acids, including (3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid, are utilized as protective groups for diols in synthetic chemistry. This application is crucial for the stepwise construction of complex organic molecules, where the selective protection and deprotection of functional groups are required. The ability of these compounds to form stable, cyclic boronic esters under mild conditions, which can then be deprotected without harsh reagents, highlights their utility in synthesizing sensitive and intricate molecular architectures (Shimada et al., 2018).
Sensing and Detection Technologies
Boronic acids are instrumental in the development of sensing and detection technologies, particularly for saccharide recognition. Phenyl boronic acids grafted onto polymers or nanomaterials like carbon nanotubes have been studied for their ability to bind saccharides selectively. This characteristic is leveraged in creating sensors that can detect and quantify sugar levels, which is particularly relevant in medical diagnostics and environmental monitoring (Mu et al., 2012).
Safety and Hazards
“(3-Ethoxy-5-(trifluoromethoxy)phenyl)boronic acid” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . The trifluoromethoxy group might enhance the compound’s binding affinity to its targets due to its strong electron-withdrawing properties.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound might interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s physical properties such as its melting point (79°c) and its molecular weight (20593 g/mol) suggest that it might have reasonable bioavailability .
Result of Action
Given its potential to form covalent bonds with various biological targets, it might lead to changes in cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water can lead to changes in the structure and concentration of hydrogen-bonded species .
Properties
IUPAC Name |
[3-ethoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-7-3-6(10(14)15)4-8(5-7)17-9(11,12)13/h3-5,14-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBQUPSDYSPZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681627 |
Source
|
Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-87-5 |
Source
|
Record name | Boronic acid, B-[3-ethoxy-5-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Ethoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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